molecular formula C31H51NO2 B14698732 [10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-(aziridin-1-yl)acetate CAS No. 24147-65-7

[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-(aziridin-1-yl)acetate

Cat. No.: B14698732
CAS No.: 24147-65-7
M. Wt: 469.7 g/mol
InChI Key: XIJABZYAHORBCS-UHFFFAOYSA-N
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Description

[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-(aziridin-1-yl)acetate is a complex organic compound with a unique structure that combines a steroidal backbone with an aziridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-(aziridin-1-yl)acetate typically involves multiple steps. The starting material is often a steroidal compound, which undergoes functionalization to introduce the aziridine group. Common synthetic routes include:

    Functionalization of the Steroidal Backbone:

    Formation of the Aziridine Ring: This can be achieved through nucleophilic substitution reactions, where an appropriate leaving group is replaced by an aziridine moiety.

    Esterification: The final step involves the esterification of the aziridine-containing intermediate to form the acetate ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for the key transformations.

Chemical Reactions Analysis

Types of Reactions

[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-(aziridin-1-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The aziridine ring can participate in nucleophilic substitution reactions, where the aziridine nitrogen acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines and thiols can react with the aziridine ring under mild conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Chemistry

In chemistry, [10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-(aziridin-1-yl)acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology and Medicine

In biology and medicine, this compound is studied for its potential therapeutic applications. The aziridine moiety is known for its ability to interact with DNA, making it a candidate for anticancer research. Additionally, the steroidal backbone may confer anti-inflammatory properties.

Industry

In industry, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of [10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-(aziridin-1-yl)acetate involves its interaction with biological macromolecules. The aziridine ring can form covalent bonds with nucleophilic sites on DNA, leading to the inhibition of DNA replication and transcription. This mechanism is similar to that of other aziridine-containing compounds used in chemotherapy.

Comparison with Similar Compounds

Similar Compounds

    [10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-(aziridin-1-yl)propionate: Similar structure but with a propionate ester instead of an acetate ester.

    [10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-(aziridin-1-yl)butyrate: Similar structure but with a butyrate ester.

Uniqueness

The uniqueness of [10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-(aziridin-1-yl)acetate lies in its combination of a steroidal backbone with an aziridine moiety. This dual functionality allows it to interact with a wide range of biological targets, making it a versatile compound for research and potential therapeutic applications.

Properties

CAS No.

24147-65-7

Molecular Formula

C31H51NO2

Molecular Weight

469.7 g/mol

IUPAC Name

[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-(aziridin-1-yl)acetate

InChI

InChI=1S/C31H51NO2/c1-21(2)7-6-8-22(3)26-11-12-27-25-10-9-23-19-24(34-29(33)20-32-17-18-32)13-15-30(23,4)28(25)14-16-31(26,27)5/h9,21-22,24-28H,6-8,10-20H2,1-5H3

InChI Key

XIJABZYAHORBCS-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CN5CC5)C)C

Origin of Product

United States

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